N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide
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Overview
Description
N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes an ethylamino group, an ethylphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide typically involves the reaction of 4-ethylphenylamine with ethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 4-ethylphenylamine reacts with ethylamine to form an intermediate.
Step 2: The intermediate reacts with methanesulfonyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ethylamino)ethyl]-N-(4-methylphenyl)methanesulfonamide
- N-[2-(methylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide
- N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)ethanesulfonamide
Uniqueness
N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
861408-81-3 |
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Molecular Formula |
C13H22N2O2S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H22N2O2S/c1-4-12-6-8-13(9-7-12)15(18(3,16)17)11-10-14-5-2/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI Key |
RGRQXHKTKPYWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CCNCC)S(=O)(=O)C |
Origin of Product |
United States |
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